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Aroma & Chemical Profile Comparison

The table below summarizes the core characteristics of these two compounds based on the information

gathered.
Feature 1-Octen-3-ol 3-Octanol
IUPAC Name Oct-1-en-3-ol Octan-3-ol
Molecular CsH160 [1] [2] CsH1s0 [3]
Formula
Molecular 128.2120 g/mol [1] [2] 130.2279 g/mol [3]
Weight
Chemical Unsaturated alcohol (contains a double Saturated alcohol
Structure bond)
Core Aroma Mushroom-like [4], Earthy Green [4]
Profile

Common Names  Matsutake alcohol, Mushroom alcohol [1] [2]

n-Octan-3-ol, Ethylamylcarbinol [3]
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Feature 1-Octen-3-ol 3-Octanol

Key Contexts Key aroma compound in mushrooms like Identified as a contributing volatile
Tricholoma matsutake and Flammulina in the aroma profile of mushrooms
filiformis [5] [4]. Also acts as a insect such as Flammulina filiformis [4].

attractant/repellent [6].

Stereochemistry  Has (R)- and (S)- enantiomers with Information on stereochemical
documented different biological activities [6] activity in aroma not available in
[7]. search results.

Experimental Protocols for Aroma Analysis

The methodologies below, drawn from the search results, are standard for characterizing volatile aroma

compounds and can be applied to analyze both 1-octen-3-ol and 3-Octaneol.

Headspace Solid-Phase Microextraction Gas Chromatography-
Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for extracting, separating, and identifying volatile compounds from complex

samples.

e Sample Preparation: A sample (e.g., 1g of dry-cured ham or 5g of mushroom powder) is placed in a
headspace vial. A saturated NacCl solution is often added to enhance the release of volatiles, along
with internal standards for quantification [8] [4].

e SPME Extraction: A fiber coated with a polymer (e.g.,
Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of
the heated sample to adsorb volatile compounds. Typical conditions include:

o Equilibration: 3-15 minutes at 50-80°C [5] [4].
o Extraction: 40-60 minutes at 55-80°C [5] [8].

e GC-MS Analysis: The fiber is transferred to the hot GC injector (250°C) for desorption. Compounds
are separated on a capillary column (e.g., Elite-5MS) and identified by their mass spectra [5] [8]. The
following workflow illustrates this process:
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Gas Chromatography-Olfactometry (GC-O) and Odor Activity
Value (OAV)

These techniques are crucial for determining which compounds actually contribute to aroma.

¢ GC-Olfactometry (GC-0): The effluent from the GC column is split between a chemical detector (like
an MS) and a human sniffer port. Trained assessors describe the aroma and intensity of each eluting
compound [4].

e Aroma Extract Dilution Analysis (AEDA): A sample extract is diluted stepwise (e.g., 1:2, 1.4, 1:8)
and each dilution is analyzed via GC-O. The highest dilution at which an aroma is detected is its
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Flavor Dilution (FD) factor, indicating its potency [4].

e Odor Activity Value (OAV): This is calculated as the concentration of a compound in a sample
divided by its odor detection threshold in water or air. Compounds with an OAV = 1 are considered
key contributors to the overall aroma [4].

Key Comparative Insights

e Structural Drives Aroma: The defining difference is that 1-octen-3-ol is unsaturated, which heavily
influences its low odor threshold and potent mushroom-like scent. In contrast, 3-octanol is
saturated, typically yielding a milder, green aroma.

¢ Research Focus: 1-octen-3-ol is more extensively studied as a key aroma impact compound in
various mushrooms, while 3-octanol is often listed among other contributing volatiles [5] [4].

e Beyond Aroma: The biological activity of 1-octen-3-ol, particularly its role as a mosquito attractant
and the enantioselective nature of its detection, is a significant area of research, highlighting its
functional complexity beyond flavor [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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